![molecular formula C12H17NO5 B2836878 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate CAS No. 1432680-83-5](/img/structure/B2836878.png)
2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate
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Overview
Description
2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate is a chemical compound with the molecular formula C12H17NO5 . It has a molecular weight of 255.27 g/mol . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . Unfortunately, the specific structural diagram is not provided in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate are not fully detailed in the searched resources. It is known that its molecular weight is 255.27 g/mol . Other properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Electrochemical Reduction on Pyridine Rings
Research has explored the electroreduction of various substituents attached to pyridine rings, providing insights into the electrochemical behavior of compounds similar to 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate. The study found that substituents at the 2- and 4-positions of a pyridine ring could be reduced in aqueous sulfuric acid, highlighting the synthetic scope and potential mechanisms of reduction for related compounds (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Reactive Intermediates in Organic Synthesis
Another study focused on the exceptional dienophilicity of 4-methoxy analogues of 2,3-pyridyne, showcasing their potential in [4+2] cycloaddition reactions. This work underscores the versatility of methoxy-substituted pyridines in synthesizing complex organic structures, which could be relevant for derivatives like 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate (Connon & Hegarty, 2004).
Demethylation in Organic Synthesis
A practical application of pyridine derivatives is demonstrated in the demethylation of 4-Methoxyphenylbutyric acid using molten pyridinium chloride. This process outlines the utility of pyridine compounds in facilitating significant chemical transformations on a multikilogram scale, which could be informative for handling similar methoxy-substituted pyridine carboxylates (Schmid, Beck, Cronin, & Staszak, 2004).
Asymmetric Acylation and Reduction
The use of chiral auxiliaries for asymmetric acylation and stereoselective reduction offers a glimpse into the enantioselective synthesis processes. Such methodologies could be applicable to the asymmetric synthesis of compounds containing pyridine and methoxyethoxy groups, offering pathways to produce enantiomerically pure substances (Ito, Katsuki*, & Yamaguchi, 1984).
Macrocyclic and Coordination Chemistry
The preparation of macrocyclic copper(II) chelate derivatives provides insight into the complexation and coordination behavior of methoxymethyl-substituted compounds. This research could be relevant for understanding the coordination chemistry of 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate, particularly in the context of metal ion binding and sensor development (McCrindle, Ferguson, Mcalees, & Roberts, 1981).
Future Directions
The future directions for the use and study of 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate are not specified in the searched resources. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research. Further studies would be needed to explore these possibilities.
properties
IUPAC Name |
2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-15-5-7-17-11-9-10(3-4-13-11)12(14)18-8-6-16-2/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSNJCYRWXUDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate |
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